molecular formula C12H15N3O4S B2985139 Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate CAS No. 956791-18-7

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2985139
M. Wt: 297.33
InChI Key: FBYITEXJZGGTGG-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33. It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” are not detailed in the available resources. Thiophene derivatives, in general, can undergo a variety of chemical reactions, depending on the functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate and its derivatives, analogs of the antiviral compound pyrazofurin, were synthesized using a base-mediated condensation method. The structure of these compounds was determined spectroscopically (Huybrechts et al., 1984).
  • Synthesis of pyrazole-thiophene-based amide derivatives was achieved through various methodologies. These derivatives showed potential in nonlinear optical properties and were characterized by nuclear magnetic resonance and other chemical reactivity descriptors (Kanwal et al., 2022).

Antimicrobial and Anticancer Applications

  • Thiophene tethered pyrazoles synthesized through a 3+2 annulations method showed preliminary antimicrobial activity against various pathogens, including S. aureus and E. coli (Prabhudeva et al., 2019).
  • New pyrazole carboxamides were synthesized and exhibited significant anticancer and antiangiogenic effects against mouse tumor models. These compounds reduced tumor volume and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).
  • Novel 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives showed in vitro cytotoxicity against various cancer cell lines, particularly those products containing thiazolidinone ring or thiosemicarbazide moiety (Atta et al., 2021).

Pharmacological and Chemical Properties

  • Compounds such as N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1) were synthesized. The potency of these inhibitors was influenced by the nature of the heteroaryl fragment, with thiophene analogues being superior to others (Allan et al., 2009).
  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents showed potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their in vitro efficacy as radiosensitizers of hypoxic mammalian cells and selective cytotoxins (Threadgill et al., 1991).

Future Directions

Thiophene derivatives, including “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate”, continue to be an area of interest for scientists due to their potential biological activity . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

methyl 5-methyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-6-4-7(12(18)19-3)11(20-6)13-10(17)8-5-9(16)14-15(8)2/h4,8H,5H2,1-3H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYITEXJZGGTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

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